2,5-Diazabicyclo[2.2.1]heptane 2,5-Diazabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 672-28-6
VCID: VC8130323
InChI: InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2
SMILES: C1C2CNC1CN2
Molecular Formula: C5H10N2
Molecular Weight: 98.15 g/mol

2,5-Diazabicyclo[2.2.1]heptane

CAS No.: 672-28-6

Cat. No.: VC8130323

Molecular Formula: C5H10N2

Molecular Weight: 98.15 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diazabicyclo[2.2.1]heptane - 672-28-6

Specification

CAS No. 672-28-6
Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
IUPAC Name 2,5-diazabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2
Standard InChI Key UKHJNJFJCGBKSF-UHFFFAOYSA-N
SMILES C1C2CNC1CN2
Canonical SMILES C1C2CNC1CN2

Introduction

Chemical Context and Significance

Structural Identity and Nomenclature

2,5-Diazabicyclo[2.2.1]heptane (IUPAC name: 2,5-diazabicyclo[2.2.1]heptane) is a bicyclic diamine comprising a norbornane skeleton with two bridgehead nitrogen atoms. The numbering follows the bicyclo[2.2.1] system, where positions 1 and 4 are bridgehead carbons, while positions 2 and 5 correspond to the nitrogen sites . The compound exists in two enantiomeric forms due to the chiral centers at C1 and C4, with the (1S,4S) configuration being synthetically accessible from L-4-hydroxyproline .

Role as a Piperazine Bioisostere

The rigid bicyclic framework of 2,5-diazabicyclo[2.2.1]heptane offers a conformationally restricted alternative to piperazine, a ubiquitous motif in drug discovery. Comparative crystallographic analyses reveal that the N···N distance in 2,5-diazabicyclo[2.2.1]heptane (2.868–2.912 Å) closely matches that of piperazine in its chair conformation (2.85–2.90 Å) . This geometric similarity, combined with reduced conformational flexibility, enhances binding affinity and metabolic stability in pharmaceutical applications .

Table 1: Structural Comparison of 2,5-Diazabicyclo[2.2.1]heptane and Piperazine

Parameter2,5-Diazabicyclo[2.2.1]heptanePiperazine (Chair)
N···N Distance (Å)2.868–2.912 2.85–2.90
Ring ConformationBoat Chair
Torsional FlexibilityRestrictedHigh
Pharmacophoric UtilityEnhanced rigidityVariable

Structural and Supramolecular Features

Crystallographic Characterization

Single-crystal X-ray diffraction of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide (Space group: P2₁2₁2₁) reveals two independent cation-anion pairs in the asymmetric unit . Key structural parameters include:

  • N–C bond lengths: 1.472–1.498 Å

  • C–C bridge distances: 1.540–1.564 Å

  • N–H···Br hydrogen bonds: 2.370–2.544 Å

The boat conformation of the diazabicycloheptane cage contrasts with the chair form of piperazine, imparting axial chirality and influencing supramolecular assembly .

Hydrogen-Bonding Networks

Protonation at both nitrogen sites generates a cationic framework that engages bromide ions via N–H···Br interactions. These bonds form infinite slabs parallel to the (100) plane, interconnected into a 3D network with Br···Br contacts of 3.456–3.672 Å . This architecture contrasts with the planar hydrogen-bonding patterns observed in related amines like 7-azabicyclo[2.2.1]heptane .

Synthetic Methodologies

Chiral Pool Synthesis from L-4-Hydroxyproline

A scalable route to (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid involves:

  • Oxidative Cleavage: L-4-Hydroxyproline → trans-4-hydroxy-L-pipecolic acid

  • Tandem STRINC Reaction: Intramolecular cyclization via Strecker reaction generates the bicyclic aminonitrile intermediate .

  • Hydrolysis: Acidic hydrolysis yields the target diamino acid with >99% ee .

Table 2: Key Synthetic Routes to 2,5-Diazabicyclo[2.2.1]heptane Derivatives

MethodStarting MaterialYield (%)Enantiomeric ExcessReference
STRINC CyclizationL-4-Hydroxyproline62>99% ee
Directed Ortho MetalationBenzamide Derivatives45–7870–78% ee
Reductive AminationNorbornene Derivatives51N/A

Directed Ortho Metalation (DoM)

Jordis et al. developed a DoM approach for synthesizing C2-symmetric derivatives. Lithiation of benzamide precursors followed by quench with electrophiles affords substituted diazabicycloheptanes with 70–78% enantiomeric excess .

Pharmacological Applications

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The rigid diazabicycloheptane core enhances binding to α4β2 nAChR subtypes. Derivatives exhibit subnanomolar affinities (Kᵢ = 0.4–1.2 nM), surpassing flexible piperazine analogs by 10-fold . Structural optimization has yielded candidates for smoking cessation and cognitive disorders .

Antitumor Agents

Shchekotikhin et al. reported diazabicycloheptane-containing anthracyclines with IC₅₀ values of 0.8–2.3 µM against MCF-7 breast cancer cells . The constrained geometry improves DNA intercalation and topoisomerase II inhibition compared to doxorubicin .

Catalytic Applications

Asymmetric Organozinc Additions

Chiral diazabicycloheptane ligands induce high enantioselectivity in the addition of diethylzinc to benzaldehyde. Optimal results (92% ee, S-configuration) were achieved using N-sulfonyl derivative 30 .

Table 3: Enantioselectivity in Diethylzinc Additions

Ligand StructureYield (%)ee (%)ConfigurationReference
N-Ts-(1S,4S)8592S
N-Boc-(1S,4S)7878S

Diels-Alder Reactions

Copper(II) complexes with dimeric diazabicycloheptane ligands catalyze cycloadditions between cyclopentadiene and acryloyloxazolidinone, achieving 85% ee and endo:exo ratios of 9:1 .

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